molecular formula C18H16N2O2 B1469709 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 1428139-90-5

3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B1469709
CAS No.: 1428139-90-5
M. Wt: 292.3 g/mol
InChI Key: HLEUJYQDXICCJN-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS 1428139-90-5) is a high-value dibenzodiazepine derivative supplied for advanced pharmacological and neuropharmacological research. This compound features a complex tricyclic dibenzodiazepine core structure fused with a 5-methylfuran substituent, presenting a privileged scaffold for investigating central nervous system (CNS) targets. Recent scientific literature highlights the significant research value of structurally related dibenzodiazepine analogs in studying neurological pathways. Compounds within this chemical class have demonstrated prominent anxiolytic and analgesic properties in preclinical models, with certain derivatives exhibiting activity superior to diazepam at equimolar doses . The high research interest in this structural motif stems from its interaction profile with key neurological receptors. In silico analyses suggest that related diazepino[1,2-a]benzimidazole derivatives produce anxiolytic effects through a combination of interactions with the benzodiazepine site of the GABAA receptor and specific/allosteric sites of the 5-HT2A serotonin receptor . Additionally, closely related dibenzo[b,e][1,4]diazepine compounds have been identified with clozapine-like mixed activities at muscarinic acetylcholine, dopamine, and serotonin receptors, indicating potential for studying complex neuropsychiatric conditions . This compound is provided with ≥95% purity, confirmed by advanced analytical methods. The molecular formula is C18H16N2O2 with a molecular weight of 292.33 g/mol . Store in a cool, dry place at -20°C for long-term stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

9-(5-methylfuran-2-yl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-6-7-18(22-11)12-8-16-13(17(21)9-12)10-19-14-4-2-3-5-15(14)20-16/h2-7,10,12,20H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEUJYQDXICCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. Additionally, it may bind to proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors and altering their binding to DNA. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in intracellular signaling cascades. These interactions can result in altered gene expression, enzyme activity, and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, such as prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular responses to stress or improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits, while exceeding this range leads to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body. These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression.

Biological Activity

The compound 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C₁₅H₁₈N₂O
  • Molecular Weight: 246.32 g/mol
  • CAS Number: 1428139-40-5

The structure of the compound features a dibenzodiazepine core with a furan ring substitution that may influence its biological properties.

Anticancer Activity

Several studies have indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit anticancer properties. For instance:

  • Mechanism: These compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
  • Case Study: A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance anticancer activity .

Neuroprotective Effects

Research has shown that certain dibenzo[b,e][1,4]diazepines possess neuroprotective effects:

  • Mechanism: The compound may exert neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
  • Case Study: In animal models of neurodegenerative diseases, related compounds have been shown to improve cognitive function and reduce neuronal death .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Mechanism: It may inhibit bacterial growth through interference with bacterial cell wall synthesis or by disrupting metabolic pathways.
  • Case Study: A derivative demonstrated efficacy against Gram-positive bacteria in vitro, with minimum inhibitory concentrations comparable to standard antibiotics .

Research Findings

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
NeuroprotectiveModulates neurotransmitters; reduces oxidative stress
AntimicrobialInhibits bacterial growth

Scientific Research Applications

Pharmacological Applications

The compound has been identified as a selective agonist for the 5-HT2C receptor, which is implicated in various psychiatric and metabolic disorders. Its agonistic activity suggests potential applications in treating conditions such as:

  • Obesity : The modulation of 5-HT2C receptors can influence appetite regulation, making this compound a candidate for obesity treatment.
  • Anxiety and Depression : Given the role of serotonin receptors in mood regulation, this compound may offer therapeutic benefits for anxiety and depressive disorders.
  • Obsessive-Compulsive Disorder (OCD) : The selective activation of 5-HT2C receptors may help alleviate symptoms of OCD.

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of compounds similar to 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one:

  • Study on Obesity Treatment : Research demonstrated that selective 5-HT2C agonists could significantly reduce food intake and body weight in animal models. This suggests that similar compounds may be effective in human obesity management .
  • Anxiety and Depression Models : In preclinical trials, compounds targeting the 5-HT2C receptor showed promise in reducing anxiety-like behaviors in rodents. These findings support further clinical exploration of related compounds for anxiety disorders .
  • OCD Treatment Exploration : A study highlighted the potential of 5-HT2C receptor modulators in reducing compulsive behaviors in animal models of OCD. This opens avenues for developing new treatments based on this mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

FC2 Derivatives (7-Benzoyl-11-aryl-diazepinones)
  • FC2 (7-Benzoyl-11-(1H-indol-3-yl)-...diazepin-1-one): Features a benzoyl group at position 7 and an indole substituent at position 11. The indole group enables π-π stacking and hydrogen bonding, enhancing target affinity.
  • Compound 4d (7-Benzoyl-11-phenyl-...diazepin-1-one) : Lacks the indole moiety but retains the benzoyl group. Lower potency compared to FC2, highlighting the critical role of the indole substituent in biological activity .
Hexahydro-dibenzo-diazepinones (Compounds 5e, 5l, 5m)
  • 5e (3,3-Dimethyl-11-benzoyl-...diazepin-1-one): Incorporates a benzoyl group and dimethyl substitution.

Key Difference : The target compound’s tetrahydro ring system (vs. hexahydro in 5e–5m) reduces steric hindrance, possibly increasing conformational flexibility.

Structural and Functional Analogues in Other Scaffolds

Benzo-Furo-diazepinone (Compound 14)
  • Structure : Features a fused furo[3,4-e] ring instead of a tetrahydro-dibenzo system. Synthesized via microwave-assisted multicomponent reactions .
  • Implications : The fused furan alters ring strain and electronic distribution compared to the target compound’s pendant furyl group.
11-Methyl Derivative (CAS: 1428139-40-5)
  • Modification : An additional methyl group at position 11 increases molecular weight to 306.37 g/mol and logP to ~4.58, enhancing lipophilicity .
  • Impact : Methyl substitution may improve membrane permeability but reduce aqueous solubility.

Key Trends :

  • Lipophilicity : Benzoyl and aryl groups (e.g., FC2, 5m) increase logP, whereas furyl groups balance hydrophilicity.
  • Bioactivity : Indole and benzoyl substituents correlate with enhanced cytotoxicity in cancer models .

Preparation Methods

Condensation of o-Phenylenediamines with β-Oxoesters or Ethyl Aroylacetates

The classical and most widely employed approach to synthesize 1,3-dihydro-2H-benzo[b,e]diazepin-1-ones and their tetrahydro analogues involves the condensation of benzene-1,2-diamines (o-phenylenediamines) with β-oxoesters or ethyl aroylacetates under reflux conditions in high-boiling solvents such as xylene at approximately 120 °C. This method facilitates the formation of the diazepinone ring through cyclocondensation, yielding the core dibenzo diazepinone structure.

  • Procedure: Benzene-1,2-diamine reacts with ethyl aroylacetate derivatives in xylene, leading to the formation of the diazepinone ring via intramolecular cyclization and elimination of ethanol.
  • Regiospecificity: When substituted diamines such as 2,3-diaminopyridines are used, the reaction proceeds regioselectively to yield a single isomer, as demonstrated in related pyrido[2,3-b]diazepin-4-ones synthesis. This suggests that the substitution pattern on the diamine influences regioselectivity and product outcome.
  • Intermediates: Open-chain intermediates formed by initial condensation of the amino group with the ester carbonyl have been isolated in some cases, providing insight into the reaction mechanism.

This method is directly applicable to the synthesis of the tetrahydro-1H-dibenzo[b,e]diazepin-1-one core, which can be further functionalized to introduce the 3-(5-methyl-2-furyl) substituent either by using appropriately substituted aroylacetates or via subsequent alkylation steps.

After obtaining the core tetrahydro-dibenzo diazepinone scaffold, the introduction of substituents such as the 5-methyl-2-furyl group at position 3 can be achieved through N-alkylation reactions under basic conditions.

  • Method: Treatment of the diazepinone with alkyl halides or arylmethyl halides in the presence of a base leads to substitution at the nitrogen or carbon adjacent to nitrogen.
  • Example: Compounds analogous to 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepin-1-one have been synthesized by alkylation of the diazepinone nitrogen with furylmethyl halides.
  • Conditions: Basic media such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are typically used to promote the alkylation.

Summary Table of Preparation Methods

Methodology Key Steps Conditions Advantages References
Condensation of o-phenylenediamines with β-oxoesters or aroylacetates Cyclocondensation in xylene at ~120 °C Reflux in xylene, 120 °C Regiospecific, well-established
N-Alkylation of diazepinone scaffold Alkylation with furylmethyl halides under base Base (NaH, K2CO3), DMF or DMSO Introduces furyl substituent, versatile
Reductive alkylation and cyclization Reductive amination of amino acid derivatives Multiple steps, acidolysis Stereochemical control, conformationally constrained
Microwave-assisted multicomponent synthesis One-pot reaction of cyanoguanidine, amines, aldehydes Microwave irradiation, acidic medium Rapid, catalyst-free, high yield
Catalytic asymmetric hydrogenation Ru-catalyzed hydrogenation of dibenzoazepines Ru catalyst, chiral ligands Enantioselective synthesis

Detailed Research Findings

  • The classical condensation method remains the most reliable for constructing the dibenzo diazepinone core, with regioselectivity influenced by the substitution pattern on the diamine or aroylacetate components.
  • Isolation of open intermediates in the condensation pathway provides mechanistic insight, confirming a stepwise cyclization process.
  • N-alkylation allows for late-stage functionalization, critical for introducing the 5-methyl-2-furyl group at the 3-position of the diazepinone ring.
  • Alternative synthetic routes involving reductive amination expand the toolbox for preparing chiral and substituted diazepinones, albeit with more synthetic steps.
  • Microwave-assisted synthesis presents a promising approach for rapid generation of related heterocycles, potentially adaptable to dibenzo diazepinone derivatives with furyl substituents.
  • Catalytic asymmetric hydrogenation offers access to enantiomerically pure derivatives, important for biological activity optimization.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(5-methyl-2-furyl)dibenzo[b,e][1,4]diazepin-1-one derivatives?

Answer: A one-pot multicomponent reaction (MCR) involving o-phenylenediamine, dimedone, and aldehydes (e.g., furfural derivatives) is a robust synthetic route. For example, describes the use of a Fe₃O₄/f-MWCNT/Ni₂B nanocomposite catalyst to optimize reaction conditions (e.g., solvent selection, catalyst loading, temperature) for high yields. Key steps include:

  • Condensation : Formation of the diazepine core via Schiff base intermediates.
  • Cyclization : Intramolecular nucleophilic attack to close the seven-membered ring.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How can researchers validate the structural integrity of this compound using crystallographic and spectroscopic methods?

Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and ring puckering parameters. provides a precedent for analyzing similar dibenzo-diazepines, where monoclinic crystal systems (space group P2₁/c) are common .
  • NMR spectroscopy : ¹H and ¹³C NMR data confirm substituent positions. For instance, the furyl proton signals typically appear at δ 6.2–7.0 ppm, while the diazepine carbonyl resonates near δ 170 ppm .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z calculated for C₁₉H₁₈N₂O₂: 306.1368) .

Q. What preliminary biological screening approaches are recommended for evaluating this compound’s pharmacological potential?

Answer:

  • In vitro cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. highlights structural analogs (e.g., benzo[b]furo-diazepinones) with anticancer activity via tubulin inhibition .
  • Receptor binding studies : Radioligand displacement assays (e.g., GABAₐ receptors) can identify CNS activity, given the benzodiazepine scaffold’s affinity for neurotransmitter targets .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in the diazepine ring system?

Answer:

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to analyze puckering modes. defines ring puckering coordinates (q, φ) to quantify nonplanar distortions .
  • Hydrogen-bonding networks : Use Etter’s graph-set analysis () to map intermolecular interactions in crystal packing, which influence solubility and stability .
  • Molecular docking : Screen against targets like 5-HT₃ receptors to predict binding poses and guide SAR studies .

Q. What experimental strategies address contradictions in reaction yields during scale-up synthesis?

Answer:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., catalyst concentration, solvent polarity). demonstrates a 15% yield increase by switching from ethanol to acetonitrile .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically.
  • Byproduct analysis : LC-MS or GC-MS identifies competing pathways (e.g., over-oxidation of the furyl group) requiring quenching agents or inert atmospheres .

Q. How do substituent modifications on the furyl group affect the compound’s electronic and pharmacological properties?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or halide substituents decrease electron density on the furan ring, enhancing electrophilicity and altering π-π stacking in receptor binding .
  • Methyl group effects : The 5-methyl group (as in the target compound) improves metabolic stability by sterically hindering CYP450-mediated oxidation. Compare with , where a 4-nitrophenyl analog shows reduced bioavailability due to higher polarity .
  • Computational SAR : Hammett constants (σ) correlate substituent effects with logP and IC₅₀ values in QSAR models .

Q. What advanced techniques characterize hydrogen bonding and π-interactions in co-crystals of this compound?

Answer:

  • Single-crystal neutron diffraction : Resolves proton positions in H-bond networks (e.g., N–H···O=C interactions). ’s graph-set notation (e.g., R₂²(8) motifs) classifies these patterns .
  • Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., furyl C–H···π interactions) contributing to crystal packing efficiency.
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with H-bond strength, as weaker bonds decompose at lower temperatures .

Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?

Answer:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability (e.g., cell passage number, serum concentration).
  • Orthogonal assays : Validate results using both fluorescence-based (e.g., Annexin V apoptosis assay) and luminescence-based (e.g., Caspase-3 activation) readouts .
  • Meta-analysis : Compare data from (PubChem) and (journal studies) to identify outliers tied to assay conditions (e.g., pH, incubation time) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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